molecular formula C17H18BrN3O4S B2819890 2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide CAS No. 2034263-01-7

2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide

Cat. No. B2819890
CAS RN: 2034263-01-7
M. Wt: 440.31
InChI Key: XARCVMFIMWPFKS-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C17H18BrN3O4S and its molecular weight is 440.31. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) explored the synthesis and characterization of new zinc phthalocyanine compounds with high singlet oxygen quantum yields, substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds, including structures related to the query compound, showed promising properties for Type II photodynamic therapy, useful in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yields Pişkin, Canpolat, & Öztürk, 2020.

Anticancer Activity

Kamal et al. (2011) synthesized benzothiadiazinyl hydrazinecarboxamides and anilinotriazolothiadiazines, showing moderate to good inhibitory activity against various cancer cell lines. The structural motif of thiadiazole and its derivatization play a significant role in the anticancer activity of these compounds, suggesting potential research applications of similar structures in drug development Kamal, Srikanth, Ashraf, Khan, Basha Shaik, Kalivendi, Suri, & Saxena, 2011.

Antimicrobial and Antioxidant Activities

Yang et al. (2015) isolated new benzamides from endophytic Streptomyces YIM67086, demonstrating antimicrobial and antioxidant activities. This highlights the potential for exploring similar benzamide derivatives, including the query compound, in the search for new antimicrobial and antioxidant agents Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015.

Synthesis and Biological Studies

Dabholkar and Gavande (2012) focused on the synthesis of triazolo-/thiadiazolo-benzoxazines, incorporating different pharmacophores to explore their antibacterial activities. This approach of integrating multiple heterocyclic units could be a blueprint for the synthesis and application of complex molecules like the query compound in biological studies Dabholkar & Gavande, 2012.

properties

IUPAC Name

2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O4S/c1-10-7-15-16(21(3)26(23,24)20(15)2)9-14(10)19-17(22)12-8-11(25-4)5-6-13(12)18/h5-9H,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARCVMFIMWPFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)OC)Br)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide

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